molecular formula C12H17N B13335041 5-(Butan-2-YL)-2,3-dihydro-1H-indole

5-(Butan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B13335041
M. Wt: 175.27 g/mol
InChI Key: LBWSESCIKLLDJE-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the butan-2-yl group at the 5-position of the indole ring adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2,3-dihydro-1H-indole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from 2-nitrotoluene, a series of reduction and cyclization steps can lead to the formation of the indole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the indole ring or the butan-2-yl group, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-(Butan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The butan-2-yl group may influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of butan-2-yl.

    5-Ethyl-2,3-dihydro-1H-indole: Contains an ethyl group at the 5-position.

    5-Propyl-2,3-dihydro-1H-indole: Features a propyl group at the 5-position.

Uniqueness

5-(Butan-2-yl)-2,3-dihydro-1H-indole is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-butan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-3-9(2)10-4-5-12-11(8-10)6-7-13-12/h4-5,8-9,13H,3,6-7H2,1-2H3

InChI Key

LBWSESCIKLLDJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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